6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
6-bromo-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGLAICSUUNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves the following steps:
Formation of Pyrimidin-2-ylmethyl Intermediate: The pyrimidin-2-ylmethyl group can be synthesized by reacting pyrimidine with formaldehyde and a suitable amine under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated quinazoline with the pyrimidin-2-ylmethyl intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:
-
Amination : Reacting with aniline derivatives in aqueous HCl at 40–80°C produces N-arylquinazolin-4-amine analogues. This reaction achieves yields of 85–89% under optimized conditions .
-
Hydrazine substitution : Substitution with phenylhydrazine or 4-nitrophenylhydrazine in acetic acid yields pyrazole-fused quinazolines (e.g., compounds 7a–d with 65–73% yields) .
Table 1: Substitution Reactions and Yields
| Nucleophile | Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | H₂O, 40–80°C, 1–22 h | N-Arylquinazolin-4-amine | 85–89 | |
| Phenylhydrazine | AcOH, reflux, 6 h | Pyrazole-quinazolines | 65–73 |
Condensation Reactions
The quinazoline core participates in Knoevenagel condensations with aromatic aldehydes. For instance:
-
Styryl formation : Reacting with benzaldehyde derivatives in acetic acid under reflux forms 2-(arylethenyl)-6-bromoquinazolin-4(3H)-ones (5a–d ) . These reactions proceed via base-promoted cyclization and achieve yields of 65–73% .
Table 2: Condensation Products and Substituents
| Compound | R-Group | Yield (%) | Application |
|---|---|---|---|
| 5a | 4-H | 73 | Anticancer lead compound |
| 5b | 4-F | 65 | Kinase inhibition studies |
| 5c | 4-Cl | 68 | DHFR/TS enzyme targeting |
| 5d | 3-OMe | 71 | Molecular docking models |
Diazotization and Coupling Reactions
The bromine atom enables diazotization for azo-coupling:
-
Azo dye synthesis : Diazotization with NaNO₂/HCl followed by coupling with 3,5-dimethyl-1-phenyl-1H-pyrazole produces azo-linked quinazolines (7a–d ) . These compounds exhibit enhanced π-π stacking interactions in enzyme binding .
Biological Relevance of Derived Products
Reaction products demonstrate significant bioactivity:
-
Anticancer activity : Styryl derivatives (5a–d ) inhibit EGFR (IC₅₀ = 0.096 μM) and show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.49 μM) .
-
Enzyme inhibition : Azo-coupled derivatives bind to dihydrofolate reductase (DHFR) and thymidylate synthase (TS) with docking scores of −10 to −13 kcal/mol .
Comparative Reactivity Insights
Scientific Research Applications
Scientific Research Applications
6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several notable applications across various fields:
-
Chemistry :
- Used as a building block for synthesizing more complex heterocyclic compounds.
-
Biology :
- Investigated for its potential as an enzyme inhibitor or receptor antagonist, particularly in cancer research.
-
Medicine :
- Explored for its anticancer, antiviral, and antimicrobial properties. Numerous studies highlight its cytotoxicity against various cancer cell lines.
-
Industry :
- Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 6-bromoquinazolin-4-amine | Lacks the pyrimidin-2-ylmethyl group |
| N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine | Lacks the bromine atom |
| 2-amino-6-bromopyridine | Contains a pyridine ring instead of a quinazoline ring |
Uniqueness of this compound
This compound is unique due to the combination of bromine and pyrimidine moieties, which enhance both its chemical reactivity and biological activity. This distinctive feature makes it valuable for various scientific research applications.
Anticancer Properties
Numerous studies have documented the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes its anticancer activity against different cell lines:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Significant cytotoxicity |
| MCF7 (Breast Cancer) | 3.5 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 4.0 | High sensitivity |
Mechanism of Action
The mechanism of action of 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyrimidine moieties enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-amine substituent significantly influences biological activity and physicochemical properties. Key analogues include:
Insights :
- Thiophene vs.
- Phenoxy Groups: Bulky aryl substituents (e.g., 4-phenoxyphenyl) improve bacterial enzyme inhibition but may reduce solubility .
Variations at the 6-Position
The bromine atom at position 6 is a common feature, but substitutions here alter electronic and steric properties:
Insights :
- Bromine vs. Iodo : Bromine offers a balance between reactivity (for cross-coupling) and steric bulk, whereas iodine may enhance target affinity but complicate synthesis .
- Aryl Groups : Electron-rich substituents (e.g., benzo[d][1,3]dioxol-5-yl) improve membrane permeability but may reduce metabolic stability .
Core Structure Modifications
Replacing the quinazoline core with related heterocycles alters target engagement:
Insights :
- Quinoline vs. Quinazoline: Quinoline derivatives (e.g., ) target overlapping kinases but with distinct selectivity profiles due to core rigidity differences .
- Thienopyrimidines: These enable covalent inhibition strategies via ethynyl or bromo substituents, a feature less explored in quinazolines .
Biological Activity
6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom and a pyrimidine moiety, enhancing its chemical reactivity and biological activity. Its structure can be represented as follows:
This compound is primarily evaluated for its inhibitory effects on specific protein kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in various signaling pathways involved in cell proliferation and survival.
Target Proteins
- EGFR : Overexpression is linked to several cancers, making it a prime target for anticancer therapies.
- HER2 : Known for its role in breast cancer progression.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Against Cell Lines
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated using standard antimicrobial assays.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 μg/ml | |
| Escherichia coli | MIC Not Available | |
| Acinetobacter baumannii | MIC Not Available |
Comparative Studies
When compared with similar compounds, such as 6-bromoquinazolin-4-amine and N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine, the unique combination of bromine and pyrimidine in this compound enhances its binding affinity and biological activity.
Table 3: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-bromoquinazolin-4-amine | Lacks pyrimidine moiety | Different biological profile |
| N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine | Lacks bromine | Reduced reactivity |
| 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-am ine | Contains both bromine and pyrimidine moieties | Enhanced anticancer and antimicrobial activity |
Case Studies
- EGFR Inhibition Study : A study demonstrated that derivatives of quinazoline compounds showed potent inhibition of EGFR autophosphorylation, leading to reduced cell proliferation in cancer models. The specific IC50 values observed were in the nanomolar range, indicating high potency against cancer cells .
- Antimicrobial Efficacy : In a comparative study involving various quinazoline derivatives, the compound exhibited superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as a lead compound for developing new antibiotics .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR (DMSO-d) identify key peaks: pyrimidine methylene protons (~δ 4.97 ppm) and quinazoline aromatic protons (~δ 8.51 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error (e.g., calculated 362.0958 vs. observed 362.0957) .
- HPLC-PDA : Dual-gradient methods (e.g., 4%→100% acetonitrile with 0.025% TFA) achieve retention time reproducibility (±0.1 min) and purity >95% .
How can researchers resolve contradictions in kinase selectivity profiles across different assays?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Mitigation strategies include:
- Panel Screening : Test against 50+ kinases (e.g., Reaction Biology’s KinaseScan) to identify false positives .
- Cellular Context : Compare biochemical IC with cellular IC in engineered Ba/F3 lines expressing target kinases .
- Orthogonal Validation : Use thermal shift assays (TSA) to confirm direct target engagement .
What in vivo pharmacokinetic properties should be considered for translational studies?
Q. Advanced Research Focus
- Oral Bioavailability : Optimize logP (2–4) via prodrug strategies (e.g., morpholinylpropoxy groups enhance solubility) .
- Half-Life Extension : Incorporate tetrahydro-2H-pyran-4-yloxy substituents to reduce CYP3A4-mediated clearance (t >40 hours in primates) .
- Blood-Brain Barrier Penetration : For CNS targets, use cassette dosing in rodents to measure brain-to-plasma ratios (>0.3 is favorable) .
How can researchers address synthetic byproducts or impurities during scale-up?
Q. Basic Research Focus
- Byproduct Identification : LC-MS/MS detects dimers (e.g., bis-amination products) or dehalogenated intermediates .
- Process Optimization : Replace batch reactions with flow chemistry for better temperature control and reduced side reactions .
- Crystallization : Use anti-solvent (e.g., hexanes) precipitation to remove hydrophobic impurities .
What computational tools are suitable for predicting binding modes to tyrosine kinases?
Q. Advanced Research Focus
- Docking Simulations : Use Schrödinger’s Glide with c-Src (PDB: 2SRC) or Abl (PDB: 1IEP) crystal structures. Focus on hinge-region hydrogen bonds (quinazoline N1 to Met318) .
- MD Simulations : GROMACS or AMBER trajectories (50 ns) assess stability of bromine-mediated hydrophobic interactions .
- Free Energy Perturbation (FEP) : Predict ΔΔG for bromine-to-iodine substitutions .
How does the bromine substituent influence photophysical properties for imaging applications?
Q. Advanced Research Focus
- Fluorescence Quenching : Heavy atom effect from bromine reduces quantum yield but enhances intersystem crossing for PET radiolabeling (e.g., Br) .
- Stokes Shift : UV-Vis (λ ~340 nm) and emission (λ ~450 nm) enable confocal microscopy in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
